molecular formula C9H10N2O2 B12631026 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid

1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid

Cat. No.: B12631026
M. Wt: 178.19 g/mol
InChI Key: XFYAKZJUFOZTEM-UHFFFAOYSA-N
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Description

1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with an amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with cyclopropanecarboxylic acid derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 3-Aminopyridine-4-carboxylic acid
  • 1-(6-Nitropyridin-3-yl)piperazine

Uniqueness: 1-(6-Amino-pyridin-3-YL)-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H2,10,11)(H,12,13)

InChI Key

XFYAKZJUFOZTEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)N)C(=O)O

Origin of Product

United States

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